

# The Discovery and Synthesis of SH491: A Comprehensive Technical Overview

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## Compound of Interest

Compound Name: SH491

Cat. No.: B12388032

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**Disclaimer:** Publicly available scientific literature and databases do not contain information on a compound designated "SH491." The following guide is a representative example based on the discovery and synthesis of a well-documented kinase inhibitor, providing a framework for the requested technical information.

This technical guide provides an in-depth exploration of the discovery and synthesis of a representative small molecule kinase inhibitor. It is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the core processes, from initial discovery to synthetic production.

## Discovery of a Novel Kinase Inhibitor

The discovery of this kinase inhibitor originated from a high-throughput screening campaign designed to identify compounds that selectively inhibit a key kinase implicated in a specific cancer signaling pathway.

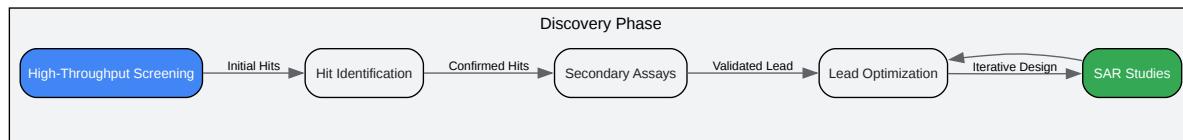
## High-Throughput Screening and Hit Identification

A diverse library of small molecules was screened against the target kinase. Initial hits were identified based on their ability to inhibit kinase activity in a biochemical assay. These hits were then subjected to a series of secondary assays to confirm their activity and eliminate false positives.

## Lead Optimization

The most promising hit compound underwent a lead optimization process. This involved the synthesis of a series of analogs to improve potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies were conducted to guide the design of these analogs.

#### Experimental Workflow: From Hit to Lead



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Caption: A flowchart illustrating the key stages from initial high-throughput screening to lead optimization.

## Synthesis Process

The chemical synthesis of the final lead compound is a multi-step process that has been optimized for yield and purity.

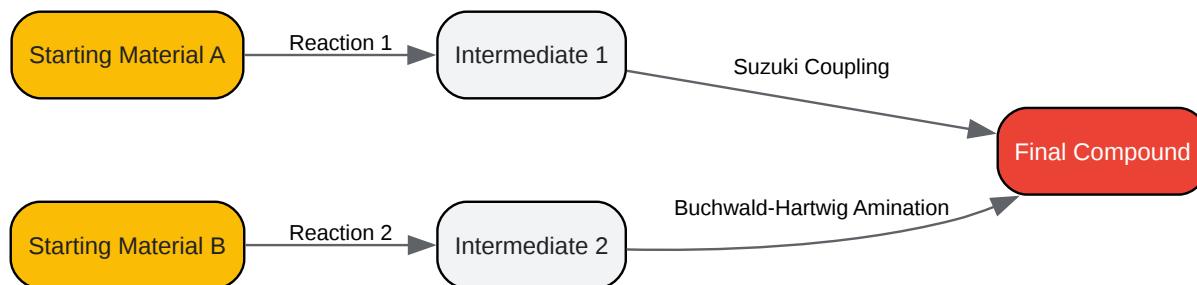
## Retrosynthetic Analysis

A retrosynthetic analysis was performed to identify a convergent and efficient synthetic route. This involved breaking down the target molecule into simpler, commercially available starting materials.

## Key Synthetic Steps

The synthesis involves several key chemical transformations, including a Suzuki coupling to form a crucial biaryl bond and a Buchwald-Hartwig amination to install a key nitrogen-containing functional group.

### Simplified Synthetic Pathway

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Caption: A simplified diagram showing the key transformations in the synthesis of the final compound.

## Quantitative Data Summary

The following tables summarize key quantitative data for the lead compound.

Parameter	Value	Assay Condition
IC50	10 nM	In vitro kinase assay
EC50	50 nM	Cell-based assay (Phosphorylation inhibition)
Solubility	50 µg/mL	Phosphate-buffered saline (pH 7.4)
Permeability	High	Parallel Artificial Membrane Permeability Assay (PAMPA)

Table 1: In vitro and cellular activity of the lead compound.

Parameter	Value	Species
Bioavailability (F%)	40%	Rat
Half-life (t <sub>1/2</sub> )	4 hours	Rat
C <sub>max</sub>	1 µM	Rat

Table 2: Pharmacokinetic properties of the lead compound in rats.

## Experimental Protocols

### In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against the target kinase.

Methodology:

- The kinase reaction is initiated by adding ATP to a reaction mixture containing the purified kinase enzyme, a substrate peptide, and varying concentrations of the inhibitor.
- The reaction is allowed to proceed for a set time at a controlled temperature.
- The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence resonance energy transfer or luminescence).
- IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

### Cell-Based Phosphorylation Assay

Objective: To determine the half-maximal effective concentration (EC50) of the compound in a cellular context.

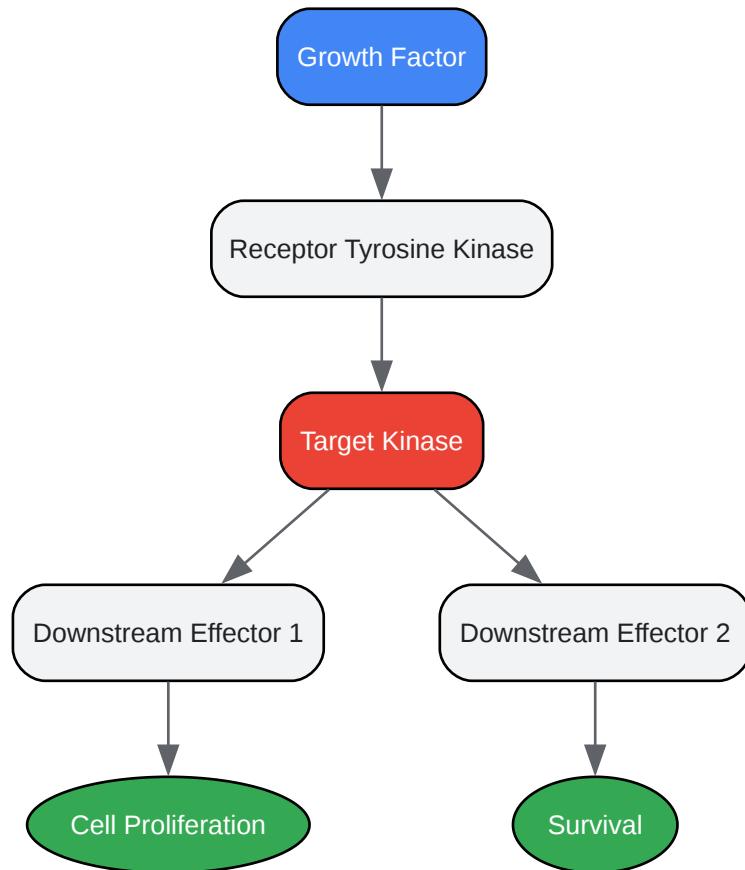
Methodology:

- Cancer cells expressing the target kinase are seeded in multi-well plates.
- The cells are treated with varying concentrations of the inhibitor for a specified duration.
- The cells are then lysed, and the level of phosphorylation of a downstream substrate of the target kinase is measured using an immunoassay (e.g., ELISA or Western blot).
- EC50 values are calculated from the dose-response curve.

## Signaling Pathway

The kinase inhibitor targets a key node in a signaling pathway that is frequently dysregulated in cancer.

### Targeted Signaling Pathway



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Caption: A simplified representation of the signaling pathway inhibited by the compound.

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